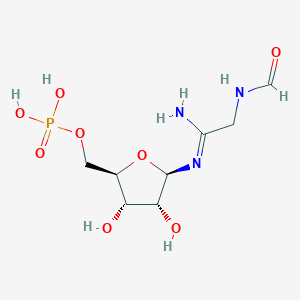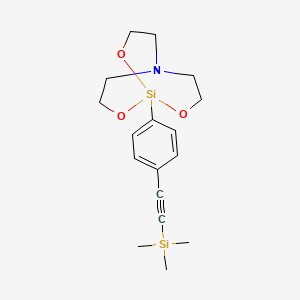
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-((trimethylsilyl)ethynyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-((trimethylsilyl)ethynyl)phenyl)-: is a complex organosilicon compound. It belongs to the class of silatranes, which are known for their unique tricyclic structure and significant biological activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-((trimethylsilyl)ethynyl)phenyl)- involves the reaction of silatrane HSi(OCH₂CH₂)₃N with mercury (II) salts HgX₂ (X = OCOMe, OCOCF₃, OCOCCl₃, SCN, Br). This reaction affords the corresponding 1-substituted silatranes XSi(OCH₂CH₂)₃N in good yields .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of organosilicon chemistry techniques. These methods typically require precise control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the silicon atom.
Reduction: Reduction reactions can also occur, often involving the phenyl group.
Substitution: Substitution reactions are common, especially at the silicon and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated compounds and organometallic reagents are frequently employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silatranes.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a reagent in the synthesis of 1-substituted silatranes, which are valuable intermediates in organic synthesis .
Biology: Silatranes, including this compound, have shown potential as reversible cholinesterase inhibitors, making them of interest in neurobiology .
Industry: In industrial applications, silatranes are used as catalysts and stabilizers in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-((trimethylsilyl)ethynyl)phenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Phenylsilatrane: Similar in structure but lacks the trimethylsilyl group.
Methylsilatrane: Another silatrane derivative with a methyl group instead of the phenyl group.
Uniqueness: The presence of the trimethylsilyl group in 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-((trimethylsilyl)ethynyl)phenyl)- enhances its stability and reactivity compared to other silatranes. This makes it particularly valuable in synthetic chemistry and potential therapeutic applications.
Propiedades
Número CAS |
128023-26-7 |
|---|---|
Fórmula molecular |
C17H25NO3Si2 |
Peso molecular |
347.6 g/mol |
Nombre IUPAC |
trimethyl-[2-[4-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C17H25NO3Si2/c1-22(2,3)15-8-16-4-6-17(7-5-16)23-19-12-9-18(10-13-20-23)11-14-21-23/h4-7H,9-14H2,1-3H3 |
Clave InChI |
BLHIGMFSXHJXKF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CC=C(C=C1)[Si]23OCCN(CCO2)CCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




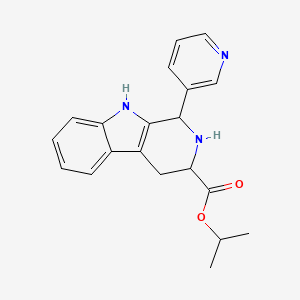
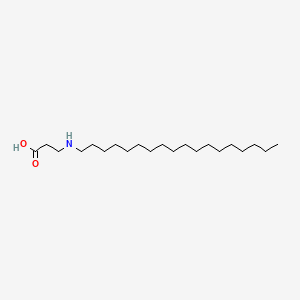
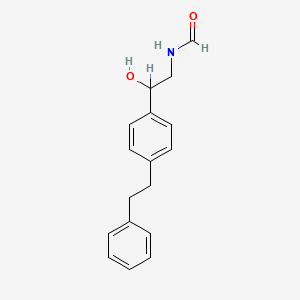
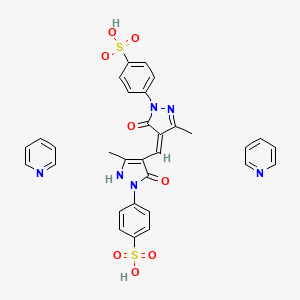
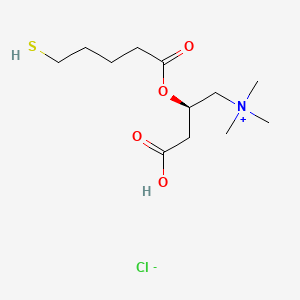
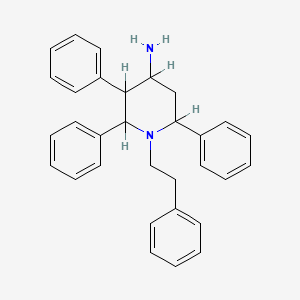


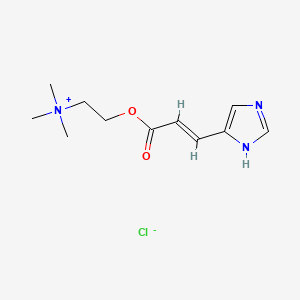
![methyl (2Z,7E)-10-(2,3-dimethyloxirane-2-carbonyl)oxy-9-hydroxy-3-methyl-12-methylidene-13-oxo-5,14-dioxatricyclo[9.3.0.04,6]tetradeca-2,7-diene-8-carboxylate](/img/structure/B12757098.png)
